molecular formula C18H20N2O2 B4927336 N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide

N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide

Cat. No. B4927336
M. Wt: 296.4 g/mol
InChI Key: APPCJEQNMCCGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide, also known as MMB-PEA, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amides, which have been shown to have various biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a role in pain sensation, inflammation, and mood regulation. N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide has been shown to increase the levels of endocannabinoids in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. Additionally, N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Additionally, N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide. One area of interest is its potential use in the treatment of chronic pain. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide and to identify any potential side effects or safety concerns.

Synthesis Methods

The synthesis of N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide involves the reaction between 3-methylbenzylamine and 2-phenylethylamine with ethanediamide. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is then purified by recrystallization or column chromatography. The yield of the synthesis is typically around 50-60%.

Scientific Research Applications

N-(3-methylbenzyl)-N'-(2-phenylethyl)ethanediamide has been studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

N'-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-6-5-9-16(12-14)13-20-18(22)17(21)19-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPCJEQNMCCGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-methylphenyl)methyl]-N-(2-phenylethyl)oxamide

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